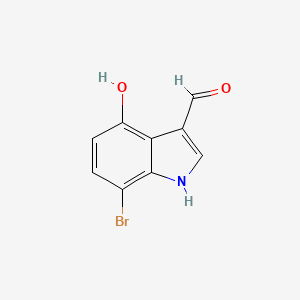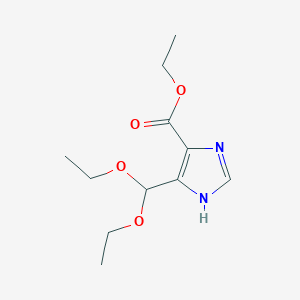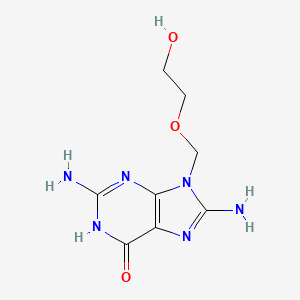
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is a synthetic compound that belongs to the class of guanine nucleoside analogues It is structurally related to acyclovir, a well-known antiviral drug
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine typically involves the alkylation of guanine derivatives. One common method starts with N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, which undergoes an acid-catalyzed phase transfer catalysis (PTC) process to produce selective alkylation at the 9 position of the guanine ring . Another method involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase transfer catalysis and hydrolysis with monoethanolamine are common techniques employed in industrial settings .
化学反応の分析
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guanine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can yield a variety of functionalized guanine derivatives .
科学的研究の応用
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other guanine analogues and nucleoside derivatives.
Biology: The compound is studied for its potential antiviral properties, similar to acyclovir.
Medicine: Research is ongoing to explore its use in antiviral therapies and as a potential treatment for various viral infections.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine involves its incorporation into viral DNA, leading to the inhibition of viral DNA synthesis. This compound targets viral DNA polymerase, preventing the replication of viral genetic material. The molecular pathways involved include the activation of the compound by viral thymidine kinase, followed by its incorporation into the growing DNA chain, resulting in chain termination .
類似化合物との比較
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure and mechanism of action.
Valaciclovir: The L-valine ester of acyclovir, used to treat herpes infections.
Ganciclovir: Another guanine nucleoside analogue with antiviral properties.
Uniqueness
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antiviral activity compared to other guanine analogues.
特性
CAS番号 |
91898-00-9 |
|---|---|
分子式 |
C8H12N6O3 |
分子量 |
240.22 g/mol |
IUPAC名 |
2,8-diamino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H12N6O3/c9-7-12-5-4(6(16)13-7)11-8(10)14(5)3-17-2-1-15/h15H,1-3H2,(H2,10,11)(H3,9,12,13,16) |
InChIキー |
IHTYDYPDLDLGCD-UHFFFAOYSA-N |
正規SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)

![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)

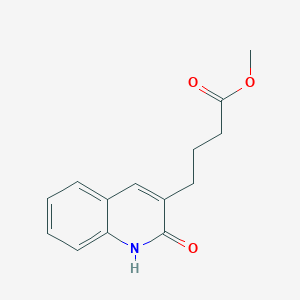
![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
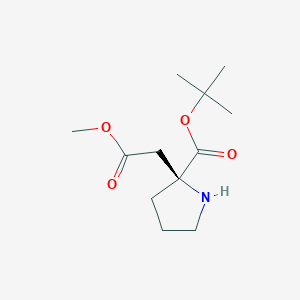
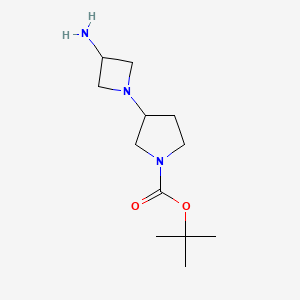
![2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
